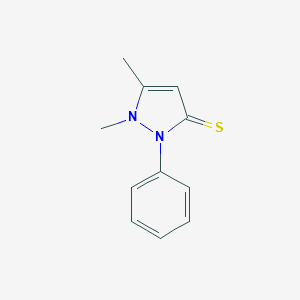

1,5-二甲基-2-苯基-1,2-二氢-3H-吡唑-3-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione is a heterocyclic compound with a pyrazole core structure. This compound is of interest due to its potential biological activities and its utility in various chemical reactions. The presence of both phenyl and thione groups in its structure makes it a versatile molecule for synthetic and medicinal chemistry.

科学研究应用

1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal activities.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and as a ligand in coordination chemistry.

作用机制

Target of Action

Similar compounds have been shown to have a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It’s known that similar compounds can interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been shown to have a variety of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds .

生化分析

Biochemical Properties

1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to form complexes with metal ions, which can influence its reactivity and stability. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. Additionally, it can bind to proteins like albumin, affecting its distribution and bioavailability in the body .

Cellular Effects

The effects of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism. For instance, it can upregulate the expression of antioxidant enzymes, providing protection against oxidative damage .

Molecular Mechanism

At the molecular level, 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione exerts its effects through various mechanisms. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. The compound has been found to inhibit the activity of certain proteases, which are involved in protein degradation. Additionally, it can induce changes in gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH levels. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation of antioxidant pathways .

Dosage Effects in Animal Models

The effects of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione vary with different dosages in animal models. At low doses, the compound has been found to have beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can exhibit toxic effects, including liver and kidney damage. The threshold for these adverse effects varies depending on the species and the duration of exposure .

Metabolic Pathways

1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a significant role in its metabolism. The compound can also affect metabolic flux by altering the levels of key metabolites, such as glutathione, which is involved in detoxification processes .

Transport and Distribution

The transport and distribution of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. It can also interact with membrane transporters, affecting its uptake and efflux from cells .

Subcellular Localization

The subcellular localization of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione is critical for its activity and function. The compound has been found to localize in the cytoplasm and the nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity. Targeting signals within the compound’s structure may direct it to specific cellular compartments .

准备方法

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione can be synthesized through several methods. One common approach involves the reaction of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-one with a sulfur source, such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent, under reflux conditions . The reaction typically proceeds in an organic solvent like toluene or xylene, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

化学反应分析

Types of Reactions

1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to the corresponding pyrazoline derivative using reducing agents such as sodium borohydride (NaBH4).

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature to reflux.

Reduction: NaBH4, ethanol or methanol as solvent, room temperature.

Substitution: HNO3, Br2, sulfuric acid as catalyst, room temperature to reflux.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Nitro or halogenated phenyl derivatives.

相似化合物的比较

Similar Compounds

1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-one: Similar structure but with a carbonyl group instead of a thione group.

5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-one: Lacks one methyl group compared to 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione.

Uniqueness

1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its carbonyl analogs. The thione group enhances the compound’s ability to form metal complexes and participate in redox reactions, making it valuable for various applications in chemistry and biology.

属性

IUPAC Name |

1,5-dimethyl-2-phenylpyrazole-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHQZVDOSQVERW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)N(N1C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5702-69-2 |

Source

|

| Record name | Thiopyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005702692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)

![2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B182522.png)

![(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B182525.png)